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Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge
to global health. A primary mechanism of resistance is the production of 3-lactamase enzymes,
which inactivate a broad range of (-lactam antibiotics. Funobactam (formerly XNW4107) is a
novel, investigational 3-lactamase inhibitor developed to counteract this resistance. This
technical guide provides an in-depth analysis of the chemical novelty of Funobactam's
scaffold, its mechanism of action, and its potential to restore the efficacy of B-lactam antibiotics
against challenging pathogens. Funobactam is currently in Phase 3 clinical trials for
complicated urinary tract infections and hospital-acquired/ventilator-associated bacterial
pneumonia.[1]

The Chemical Scaffold: A Diazabicyclooctane Core

Funobactam is a non-B-lactam B-lactamase inhibitor belonging to the diazabicyclooctane
(DBO) class.[2][3] Its chemical structure, (1R,4S,5R)-4-{5-[(4S)-2-amino-4,5-dihydro-1H-
imidazol-4-yl]-1,3,4-oxadiazol-2-yl}-6-0x0-5,7-diazaspiro[bicyclo[3.2.1]octane-2,1'-
cyclopropan]-7-yl hydrogen sulfate, is characterized by a rigid bicyclic core. This scaffold is
distinct from traditional B-lactam-based inhibitors like clavulanic acid, sulbactam, and
tazobactam.
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The novelty of Funobactam's scaffold lies in the specific substitutions on the DBO core, which

are designed to enhance its binding affinity and inhibitory spectrum against a wide range of 3-

lactamases.
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Funobactam's mechanism of action is characteristic of the DBO class. It acts as a potent

inhibitor of Ambler Class A, C, and D serine-p-lactamases. The core of its inhibitory action is

the formation of a reversible, covalent acyl-enzyme intermediate with the serine residue in the

active site of the B-lactamase.

The process can be broken down into the following steps:

Binding: Funobactam enters the active site of the B-lactamase.

Acylation: The catalytic serine residue attacks the carbonyl group of the DBO core, leading to
the opening of the bicyclic ring and the formation of a stable acyl-enzyme complex.

Inhibition: This covalent complex is highly stable, effectively sequestering the enzyme and
preventing it from hydrolyzing B-lactam antibiotics.

Reversibility: Unlike "suicide” inhibitors, the hydrolysis of the acyl-enzyme intermediate is
slow but possible, leading to the regeneration of the active enzyme. However, the off-rate is
sufficiently slow to allow the partner (-lactam to exert its antibacterial effect.

dot digraph "Funobactam_Mechanism_of Action" { graph [fontname="Arial", fontsize=12,

labelloc="t", label="Mechanism of B-Lactamase Inhibition by Funobactam", rankdir="LR",

splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=Dbox, style="rounded.,filled",
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Enzyme" { label="3-Lactamase Active Site"; bgcolor="#FFFFFF"; "Serine"
[label="Active Site Serine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Inhibitor" { label="Funobactam"; bgcolor="#FFFFFF"; "Funobactam"
[label="Funobactam®, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Antibiotic” { label="(3-Lactam Antibiotic"; bgcolor="#FFFFFF"; "Antibiotic"
[label="B-Lactam\nAntibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Funobactam" -> "Serine" [label="1. Binding & Acylation"]; "Serine" -> "Acyl_Enzyme"

[label="Forms Covalent Bond"]; "Acyl_Enzyme" [label="Stable Acyl-Enzyme\nintermediate
(Inhibited)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Acyl_Enzyme" ->
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"Serine" [label="3. Slow Reversible\nHydrolysis", style=dashed]; "Antibiotic" -> "Serine"
[label="2. Blocked Hydrolysis", style=dotted, color="#EA4335"]; "Acyl_Enzyme" -> "Result"
[style=invis]; "Result" [label="Protection of\nf3-Lactam Antibiotic", shape=plaintext,
fontcolor="#202124"]; } caption: "Funobactam's inhibitory pathway."

In Vitro and In Vivo Efficacy

Funobactam itself possesses no intrinsic antibacterial activity. Its utility lies in its combination
with a [3-lactam antibiotic, most notably imipenem. The combination of imipenem/funobactam
has demonstrated potent activity against a wide range of MDR Gram-negative bacteria.

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of
imipenem alone and in combination with a fixed concentration of funobactam against various
resistant bacterial isolates.
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Imipenem/Fun

. B- Imipenem MIC  obactam (8
Organism Isolate ID Lactamase(s)
(ng/mL) pg/mL) MIC
Produced
(ng/mL)
Acinetobacter ADC-25, OXA-
ACB 160 >64 1
baumannii 23, OXA-223
Acinetobacter ADC-25, OXA-
- ACB 193 >64 4
baumannii 23, OXA-82
Acinetobacter ADC-33, OXA-
- ACB 246 64 8
baumannii 23, OXA-82
Pseudomonas
] PSA 1862 KPC-2, PDC-42 64 1
aeruginosa
Pseudomonas
) PSA 1869 GES-20 16 8
aeruginosa
Klebsiella
) KP 651 KPC-3 16 1
pneumoniae
Klebsiella SHV-11, CTX-M-
_ KP 741 >32 0.5
pneumoniae 55, OXA-48

Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[3]

In Vivo Efficacy: Neutropenic Murine Thigh Infection

Model

The combination of imipenem/funobactam has shown significant efficacy in a neutropenic

murine thigh infection model against serine carbapenemase-producing Gram-negative

bacteria.[2][3] In this model, the combination therapy resulted in a significant reduction in

bacterial burden compared to imipenem alone.
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. . Change in log10 CFUI/thigh
Change in log10 CFUI/thigh

24h) -
Organism (24h) - Imipenem HSR ( . )
Imipenem/Funobactam
alone
HSR
A. baumannii (n=7 isolates) Growth >1-log kill in 6/7 isolates
P. aeruginosa (n=4 isolates) Growth >1-log kill in 4/4 isolates
K. pneumoniae (n=4 isolates) Growth Stasis in 4/4 isolates

HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., J Antimicrob Chemother,
2023.12][3]

Experimental Protocols
MIC Determination by Broth Microdilution

The following is a generalized protocol for determining the Minimum Inhibitory Concentration
(MIC) of imipenem/funobactam.

dot digraph "MIC_Determination_Workflow" { graph [fontname="Arial", fontsize=12,
labelloc="t", label="Broth Microdilution MIC Assay Workflow", rankdir="TB", splines=ortho,
nodesep=0.5, maxwidth=760]; node [shape=Dbox, style="rounded,filled", fontname="Arial",
fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fonthame="Arial", fontsize=10,
color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Inoculum” [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
"Prepare_Plates" [label="2. Prepare Microtiter Plates\nwith Serial Dilutions of\nimipenem +/-
Funobactam"]; "Inoculate” [label="3. Inoculate Plates with\nBacterial Suspension”]; "Incubate”
[label="4. Incubate at 35-37°C\nfor 16-20 hours"]; "Read_Results" [label="5. Read MIC as the
Lowest\nConcentration with No\nVisible Growth"]; "End" [label="End", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum”; "Prepare_Inoculum" -> "Prepare_Plates"; "Prepare_Plates" ->
"Inoculate”; "Inoculate” -> "Incubate”; "Incubate” -> "Read_Results"; "Read_Results" -> "End"; }
caption: "Workflow for MIC determination.”
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e Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and
funobactam in an appropriate solvent. For combination testing, prepare serial twofold
dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB) containing a fixed
concentration of funobactam (e.g., 8 pg/mL).

e Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend
several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
This corresponds to approximately 1-2 x 10°8 CFU/mL.

e |noculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a
final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

 Incubation: Cover the plates and incubate at 35 + 2°C in ambient air for 16-20 hours.

o Reading Results: The MIC is the lowest concentration of the antimicrobial agent that
completely inhibits visible growth.

Neutropenic Murine Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of new antimicrobial agents.

dot digraph "Murine_Thigh_Infection_Model" { graph [fontname="Arial", fontsize=12,
labelloc="t", label="Workflow of the Neutropenic Murine Thigh Infection Model", rankdir="TB",
splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style="roundedfilled",
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Neutropenia"
[label="1. Induce Neutropenia in Mice\n(e.g., with Cyclophosphamide)"]; "Infection" [label="2.
Intramuscular Inoculation\nof Bacterial Suspension\ninto the Thigh"]; "Treatment” [label="3.
Administer Antimicrobial Agents\n(e.g., Imipenem/Funobactam)\nat Specified Dosing
Regimens"]; "Euthanasia” [label="4. Euthanize Mice at Pre-determined\nTime Points (e.g., 24
hours)"]; "Harvest_Thighs" [label="5. Harvest and Homogenize\nThigh Tissue"];

"Quantify Bacteria" [label="6. Perform Serial Dilutions and\nPlate for Bacterial Enumeration
(CFU/thigh)"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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"Start" -> "Neutropenia”; "Neutropenia" -> "Infection”; "Infection” -> "Treatment”; "Treatment" ->
"Euthanasia”; "Euthanasia” -> "Harvest_Thighs"; "Harvest_Thighs" -> "Quantify_Bacteria";
"Quantify_Bacteria" -> "End"; } caption: "Murine thigh infection model workflow."

Animal Model: Specific-pathogen-free female ICR mice are typically used.

 Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

[2]

« Infection: Mice are anesthetized and inoculated intramuscularly in the thigh with a bacterial
suspension (e.g., 0.1 mL of ~1076 - 107 CFU/mL).[2]

o Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-
infection (e.g., 2 hours). Human-simulated dosing regimens are often used to mimic the
pharmacokinetic profiles observed in humans.

o Efficacy Endpoint: At a predetermined time (e.g., 24 hours) after the initiation of therapy,
mice are euthanized. The thighs are harvested, homogenized, and serially diluted for
quantitative culture to determine the bacterial burden (CFU/thigh). The change in bacterial
density from the start of therapy is the primary efficacy endpoint.

Chemical Synthesis Pathway

While the precise, proprietary synthesis of Funobactam is not publicly detailed, a
representative synthesis of a diazabicyclooctane core, similar to that found in other DBO
inhibitors, can be illustrated. The synthesis typically involves the construction of the bicyclic ring
system followed by the addition of the side chains.

dot digraph "Representative_DBO_Synthesis" { graph [fonthame="Arial", fontsize=12,
labelloc="t", label="Representative Synthesis of a Diazabicyclooctane Core", rankdir="LR",
splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=record, style="rounded,filled",
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=10, color="#5F6368"];

"Starting_Material" [label="{Starting Material A | (e.g., protected piperidine derivative)}"];
"Intermediate_1" [label="{Intermediate B | (Cyclization)}"]; "Intermediate_2" [label="
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{Intermediate C | (Functional Group Interconversion)}"]; "DBO_Core" [label="
{Diazabicyclooctane Core}"]; "Side_Chain_Addition" [label="{Side Chain Precursor}";
"Final_Product" [label="{Final DBO Inhibitor}"];

"Starting_Material" -> "Intermediate_1" [label="[2]"]; "Intermediate_1" -> "Intermediate_2"
[label="[3]"]; "Intermediate_2" -> "DBO_Core" [label="[4]"]; "DBO_Core" -> "Final_Product"
[label="[5] Coupling"]; "Side_Chain_Addition" -> "Final_Product"; } caption: "A generalized DBO
synthesis pathway."

This generalized scheme highlights the key transformations involved in constructing the DBO
scaffold and attaching the requisite side chains that confer its specific inhibitory properties.

Conclusion

Funobactam represents a significant advancement in the development of -lactamase
inhibitors. Its novel diazabicyclooctane scaffold provides a stable and effective platform for the
broad-spectrum inhibition of clinically relevant Ambler Class A, C, and D (3-lactamases. The
potent in vitro and in vivo activity of the imipenem/funobactam combination against MDR
Gram-negative pathogens underscores its potential as a valuable therapeutic option in the fight
against antimicrobial resistance. Further clinical evaluation will be critical in defining its role in
the management of serious bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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